molecular formula C14H10BrN3O4S B3864800 4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide CAS No. 418780-47-9

4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3864800
CAS RN: 418780-47-9
M. Wt: 396.22 g/mol
InChI Key: FJUGPALTYHRTPS-UHFFFAOYSA-N
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Description

4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Bromo-substituted thiosemicarbazone" and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as a treatment for cancer and bacterial infections. However, one of the limitations is that the compound is not yet fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on 4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide. These include studying its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of the compound for maximum efficacy and safety.
Conclusion
In conclusion, 4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has shown promising results in scientific research. Its potential applications in cancer treatment and bacterial infections make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action, safety, and efficacy.

Scientific Research Applications

The potential applications of 4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide in scientific research are vast. This compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-microbial properties and has shown potential as a treatment for bacterial infections.

properties

IUPAC Name

4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4S/c15-9-3-1-8(2-4-9)13(20)17-14(23)16-11-6-5-10(18(21)22)7-12(11)19/h1-7,19H,(H2,16,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUGPALTYHRTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169025
Record name 4-Bromo-N-[[(2-hydroxy-4-nitrophenyl)amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide

CAS RN

418780-47-9
Record name 4-Bromo-N-[[(2-hydroxy-4-nitrophenyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418780-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[[(2-hydroxy-4-nitrophenyl)amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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